molecular formula C28H33N3O B2995623 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide CAS No. 946244-17-3

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide

Cat. No.: B2995623
CAS No.: 946244-17-3
M. Wt: 427.592
InChI Key: GTSZTLQIHMEWHX-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide is an intriguing compound with multifaceted applications in various fields. Its complex structure hints at potential uses in scientific research, medical, and industrial sectors. The compound combines structural motifs commonly found in bioactive molecules, suggesting potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide typically involves a multi-step process. The initial step often includes the formation of the 3,4-dihydroisoquinoline core, which can be achieved through Pictet-Spengler or Bischler-Napieralski cyclization reactions. Following this, the 4-(dimethylamino)phenyl)ethyl side chain is introduced via nucleophilic substitution reactions. The final step typically involves the attachment of the 3,4-dimethylbenzamide group through amide coupling reactions, using agents like carbodiimides (e.g., EDC) and appropriate bases.

Industrial Production Methods: Industrial synthesis might leverage continuous flow techniques and automated processes to enhance yield and purity. Catalytic hydrogenation may also be employed in specific steps to streamline production and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide undergoes various types of chemical reactions, including:

  • Oxidation: This compound may be susceptible to oxidation at the amine and aromatic moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: The compound can be reduced at the carbonyl group, potentially forming corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: The aromatic rings may undergo electrophilic substitution reactions, introducing new functional groups using reagents like halogens, alkylating agents, or nitrating agents.

Common Reagents and Conditions: Reactions typically use reagents such as:

  • Oxidizing agents (e.g., PCC, KMnO4)

  • Reducing agents (e.g., NaBH4, LiAlH4)

  • Bases (e.g., NaOH, K2CO3)

  • Acid catalysts (e.g., HCl, H2SO4)

Major Products Formed: Major products include oxidized derivatives, reduced amine or alcohol derivatives, and substituted aromatic compounds depending on the specific conditions employed.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide is used in:

  • Chemistry: As a ligand in coordination chemistry or as a building block in synthesizing complex organic molecules.

  • Industry: Used in the development of novel materials or as an intermediate in the synthesis of high-performance polymers.

Mechanism of Action

The exact mechanism of action for this compound depends on its application. in biological systems:

  • It may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

  • Pathways involved can include signal transduction cascades, enzyme catalytic cycles, or receptor-ligand binding dynamics.

Comparison with Similar Compounds

Comparison and Uniqueness: Compared to similar compounds, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide stands out due to its unique structural elements, which combine the 3,4-dihydroisoquinoline core, dimethylbenzamide group, and dimethylamino-phenyl side chain. This combination may confer distinct pharmacokinetic and pharmacodynamic properties.

Similar Compounds: Compounds with similar structures include:

  • N-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylethylamines

  • Benzamide derivatives with varying substituents on the aromatic ring

  • Phenethylamines with different amine or amide groups

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O/c1-20-9-10-24(17-21(20)2)28(32)29-18-27(23-11-13-26(14-12-23)30(3)4)31-16-15-22-7-5-6-8-25(22)19-31/h5-14,17,27H,15-16,18-19H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSZTLQIHMEWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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